2-methyl-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}propanamide
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Overview
Description
2-methyl-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}propanamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}propanamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the propan-2-yloxy group: This step involves the alkylation of the phenyl ring with propan-2-ol in the presence of a suitable base.
Amidation: The final step involves the reaction of the oxadiazole derivative with 2-methylpropanoyl chloride in the presence of a base to form the desired amide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
2-methyl-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}propanamide has several scientific research applications:
Medicinal Chemistry: It may be explored for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It may serve as a probe or tool in biological research to study various biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of 2-methyl-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}propanamide would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring may play a crucial role in binding to the target, while the propan-2-yloxy and amide groups could influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-{4-[4-(methoxy)phenyl]-1,2,5-oxadiazol-3-yl}propanamide: Similar structure but with a methoxy group instead of a propan-2-yloxy group.
2-methyl-N-{4-[4-(ethoxy)phenyl]-1,2,5-oxadiazol-3-yl}propanamide: Similar structure but with an ethoxy group instead of a propan-2-yloxy group.
Uniqueness
The presence of the propan-2-yloxy group in 2-methyl-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}propanamide may confer unique properties, such as increased lipophilicity or altered electronic effects, which could influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C15H19N3O3 |
---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
2-methyl-N-[4-(4-propan-2-yloxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide |
InChI |
InChI=1S/C15H19N3O3/c1-9(2)15(19)16-14-13(17-21-18-14)11-5-7-12(8-6-11)20-10(3)4/h5-10H,1-4H3,(H,16,18,19) |
InChI Key |
YTQYZQLFCTXFFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=NON=C1C2=CC=C(C=C2)OC(C)C |
Origin of Product |
United States |
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